

Tautomeric Forms of (2-aminophenyl)thiourea: An In-depth Technical Guide

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Compound of Interest

Compound Name: Thiourea, (2-aminophenyl)-

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Abstract

(2-Aminophenyl)thiourea is a versatile molecule with potential applications in medicinal chemistry and materials science. Its chemical behavior is intrinsically linked to the existence of tautomeric forms, primarily the thione-thiol equilibrium. This technical guide provides a comprehensive overview of the tautomeric forms of (2-aminophenyl)thiourea, including its synthesis, spectroscopic characterization, and the interplay of intramolecular forces that govern its structure. While direct, comprehensive studies on this specific molecule are limited, this guide synthesizes available data from related compounds and theoretical principles to offer a robust understanding for research and development applications.

Introduction

Thiourea and its derivatives are a well-established class of compounds with a wide range of biological activities and coordination properties. The tautomeric nature of the thiourea backbone, existing as a thione ($C=S$) or a thiol ($C-S-H$) form, is a critical determinant of its reactivity and interaction with biological targets. In the case of (2-aminophenyl)thiourea, the presence of an ortho-amino group introduces the potential for intramolecular hydrogen bonding, which can significantly influence the tautomeric equilibrium and conformational preferences. Understanding these tautomeric forms is paramount for predicting the molecule's behavior and for the rational design of new therapeutic agents and functional materials.

Synthesis of (2-aminophenyl)thiourea

The synthesis of (2-aminophenyl)thiourea can be achieved through the reaction of o-phenylenediamine with a thiocyanate salt in the presence of an acid. This method is a common route for the preparation of aryl thioureas.

Experimental Protocol: Synthesis of Substituted Phenylthiourea[1][2]

A generalized protocol for the synthesis of a substituted phenylthiourea, adaptable for (2-aminophenyl)thiourea, is as follows:

- **Formation of the Amine Salt:** Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol. Add a stoichiometric amount of a strong acid (e.g., HCl) to form the corresponding ammonium salt.
- **Reaction with Thiocyanate:** To the solution of the amine salt, add a solution of a thiocyanate salt, such as ammonium thiocyanate (NH_4SCN) or potassium thiocyanate (KSCN) (1-1.2 equivalents), in water or ethanol.
- **Reaction Mixture:** Heat the resulting mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation and Purification:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure. The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure (2-aminophenyl)thiourea.

Tautomeric Forms of (2-aminophenyl)thiourea

(2-Aminophenyl)thiourea can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the presence of intramolecular hydrogen bonds.

Figure 1: Thione-thiol tautomerism in (2-aminophenyl)thiourea.

Based on studies of various thiourea derivatives, the thione form is generally considered to be the more stable and predominant tautomer in solution and in the solid state. The strong C=S bond and the delocalization of the nitrogen lone pairs contribute to its stability.

Role of Intramolecular Hydrogen Bonding

The ortho-amino group in (2-aminophenyl)thiourea can form an intramolecular hydrogen bond with the thiocarbonyl sulfur atom or one of the nitrogen atoms of the thiourea moiety. This interaction can further stabilize the thione tautomer and influence the molecule's conformation. X-ray crystallographic studies of related thiourea derivatives have shown the prevalence of such intramolecular hydrogen bonds in the solid state.^{[1][2]}

Figure 2: Potential intramolecular hydrogen bonding in (2-aminophenyl)thiourea.

Spectroscopic Characterization

Spectroscopic techniques are crucial for identifying and characterizing the tautomeric forms of (2-aminophenyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the predominant tautomeric form in solution.

Table 1: Expected ¹H NMR Chemical Shifts for (2-aminophenyl)thiourea (in DMSO-d₆)

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic-H	6.5 - 7.5	m	Complex multiplet for the aminophenyl ring protons.
NH ₂ (amino)	4.5 - 5.5	br s	Broad singlet, exchangeable with D ₂ O.
NH (thiourea)	8.0 - 9.5	br s	Two broad singlets for the two NH protons, exchangeable with D ₂ O. The chemical shift is sensitive to concentration and hydrogen bonding. [3]
SH (thiol)	3.0 - 4.0	s	Expected for the thiol tautomer, likely to be in very low concentration or not observed.

Table 2: Expected ¹³C NMR Chemical Shifts for (2-aminophenyl)thiourea (in DMSO-d₆)

Carbon	Expected Chemical Shift (ppm)	Notes
C=S (thione)	180 - 190	A downfield signal characteristic of a thiocarbonyl carbon. Its presence would be strong evidence for the thione tautomer being dominant.
C-S (thiol)	110 - 130	Expected for the thiol tautomer.
Aromatic-C	115 - 150	Multiple signals for the carbons of the aminophenyl ring.

Infrared (IR) Spectroscopy

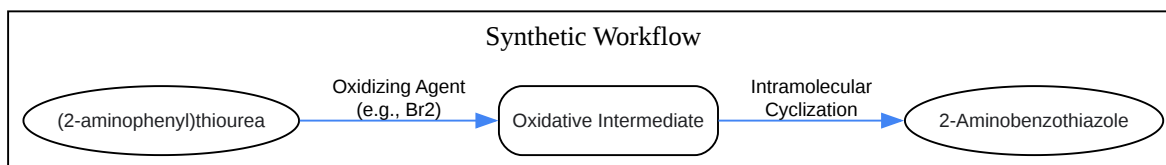
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and thus distinguishing between the thione and thiol forms.

Table 3: Key IR Absorption Frequencies for (2-aminophenyl)thiourea

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
N-H stretch (amino & thiourea)	3100 - 3400	Medium - Strong	Broad bands indicative of hydrogen bonding.
C=S stretch (thione)	700 - 850	Medium - Strong	A key band for identifying the thione tautomer.
S-H stretch (thiol)	2550 - 2600	Weak	Expected for the thiol tautomer, but may be weak or absent if the thione form is predominant.
C-N stretch	1400 - 1600	Medium - Strong	Associated with the thiourea backbone.

Reactivity and Cyclization to 2-Aminobenzothiazoles

The tautomeric form of (2-aminophenyl)thiourea plays a crucial role in its reactivity. For instance, the cyclization of phenylthioureas to form 2-aminobenzothiazoles is a well-known reaction that proceeds through the thione tautomer. This reaction typically involves an oxidative cyclization mechanism.^{[4][5][6]}



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Figure 3: Reaction pathway for the cyclization of (2-aminophenyl)thiourea.

Experimental Protocol: Oxidative Cyclization of Phenylthiourea[7]

A general procedure for the oxidative cyclization of a phenylthiourea is as follows:

- **Dissolution:** Dissolve the phenylthiourea derivative in a suitable solvent, such as chloroform or acetic acid.
- **Addition of Oxidizing Agent:** Slowly add a solution of an oxidizing agent, such as bromine in the same solvent, to the reaction mixture at room temperature or with gentle heating.
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, the reaction mixture is typically poured into water or a basic solution to neutralize any acid formed. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude 2-aminobenzothiazole derivative, which can be further purified by chromatography or recrystallization.

Conclusion

The tautomerism of (2-aminophenyl)thiourea is a key aspect of its chemistry, with the thione form being the predominantly stable tautomer. This preference is likely reinforced by the potential for intramolecular hydrogen bonding involving the ortho-amino group. Spectroscopic methods, particularly NMR and IR, are essential tools for the characterization of its tautomeric state. A thorough understanding of the tautomeric equilibrium and conformational preferences of (2-aminophenyl)thiourea is critical for its application in drug design and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets. Further computational and experimental studies are warranted to provide a more quantitative understanding of the tautomeric landscape of this important molecule.

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